molecular formula C8H7N3O4 B7830343 (3-methyl-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl)acetic acid

(3-methyl-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl)acetic acid

Cat. No.: B7830343
M. Wt: 209.16 g/mol
InChI Key: BRFHSTOWYHCSPG-UHFFFAOYSA-N
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Description

(3-methyl-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl)acetic acid is a heterocyclic compound that features a unique fusion of isoxazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, hydroxylamine hydrochloride and ethyl acetoacetate can react with substituted aromatic and heteroaromatic aldehydes to produce isoxazole derivatives . The reaction is often catalyzed by an agro-waste-based solvent medium in an oil bath at 60°C with stirring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally benign solvents to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the isoxazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

(3-methyl-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3-methyl-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-methyl-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl)acetic acid is unique due to its specific fusion of isoxazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development.

Properties

IUPAC Name

2-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c1-4-6-7(15-10-4)9-3-11(8(6)14)2-5(12)13/h3H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFHSTOWYHCSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)N(C=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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